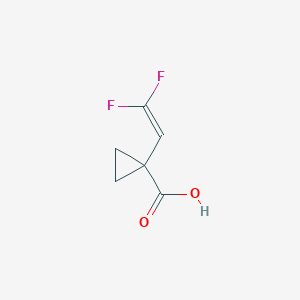

1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O2/c7-4(8)3-6(1-2-6)5(9)10/h3H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHYUDCNVGPMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the difluoroethenyl group and subsequent carboxylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(2,2-Difluoroethenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The difluoroethenyl group can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Addition: The double bond in the difluoroethenyl group can undergo addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHFO

Molecular Weight : 164.13 g/mol

The compound features a cyclopropane ring substituted with a difluoroethenyl group and a carboxylic acid functional group, which contributes to its reactivity and potential utility in various chemical reactions.

Organic Synthesis

1-(2,2-Difluoroethenyl)cyclopropane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the generation of complex molecules through various reactions:

- Reactions :

- Nucleophilic Substitution : Can act as a nucleophile or electrophile in substitution reactions.

- Cycloaddition Reactions : The cyclopropane moiety can participate in ring-opening reactions under specific conditions, leading to valuable intermediates.

| Reaction Type | Example Reaction | Products Generated |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Amine derivatives |

| Cycloaddition | Diels-Alder reaction | Cyclohexene derivatives |

Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties. The difluorinated cyclopropane derivative may interact with biological systems through:

- Mechanism of Action : Potential inhibition of key enzymes or receptors involved in disease processes.

| Biological Activity | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |

|---|---|---|

| Antimicrobial | E. coli | TBD |

| Anticancer | MCF-7 (breast cancer) | TBD |

Medicinal Chemistry

The therapeutic potential of this compound is under investigation, particularly for its role in drug development. Its unique fluorinated structure may enhance bioavailability and efficacy:

- Potential Applications :

- Development of new anti-inflammatory agents.

- Exploration as a scaffold for designing novel anticancer drugs.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various cyclopropane derivatives, including this compound. Results indicated promising activity against Gram-positive bacteria.

- Methodology : Minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Control Compound | 50 | Staphylococcus aureus |

Case Study 2: Anticancer Research

Another study focused on the anticancer potential of fluorinated cyclopropanes. The compound's ability to induce apoptosis in cancer cells was assessed.

- Findings : The compound showed significant inhibition of cell proliferation in MCF-7 cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Control (e.g., Doxorubicin) | 5 | MCF-7 |

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoroethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and alteration of cellular signaling cascades .

Comparison with Similar Compounds

Key Observations :

- Aryl-substituted derivatives (e.g., 2,4-difluorophenyl) exhibit higher melting points (>98°C) compared to alkyl-substituted analogues, likely due to enhanced π-π stacking and crystallinity .

- Fluorinated alkyl substituents (e.g., 2,2-difluoro) reduce molecular weight and may increase volatility, as seen in C₆H₈F₂O₂ (MW 150.13) .

Aryl-Substituted Derivatives

- One-Pot Synthesis : Compounds like 1-(2,4-difluorophenyl)cycloprop-2-ene-1-carboxylic acid are synthesized via silyl-protected intermediates. For example, methyl 1-(2,4-difluorophenyl)-2-(trimethylsilyl)cycloprop-2-ene-1-carboxylate is hydrolyzed to yield the carboxylic acid (86% yield) .

- Metal-Templated Assembly : 1-(2,4-Dichlorophenyl)-2-phenylcycloprop-2-ene-1-carboxylic acid is prepared using ethynylbenzene and dichlorophenyl acetate under CH₂Cl₂, achieving 57% yield .

Alkyl-Substituted Fluorinated Derivatives

- Cyclopropanation : Alkyl derivatives like 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid are synthesized via base-mediated reactions (e.g., NaOH) with dibromoethane, followed by functional group interconversion .

Spectral Data and Reactivity

- NMR Trends : Aryl-substituted compounds show distinct aromatic proton signals. For example, 1-(2,4-difluorophenyl) derivatives exhibit ¹H NMR peaks at δ 7.37–7.07 ppm for aromatic protons, while cyclopropane protons resonate at δ 1.96–1.49 ppm .

- IR Spectroscopy : Carboxylic acid carbonyl stretches appear at ~1685 cm⁻¹, while fluorinated C-F bonds absorb near 1100–1260 cm⁻¹ .

Biological Activity

1-(2,2-Difluoroethenyl)cyclopropane-1-carboxylic acid (DFECA) is a cyclopropane derivative that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of DFECA, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C6H8F2O2

- Molecular Weight : 150.12 g/mol

- CAS Number : 1541125-74-9

DFECA's biological activity is primarily attributed to its ability to interact with various biochemical pathways. The compound exhibits properties that suggest it could act as an inhibitor in certain enzymatic reactions, particularly those involving cyclopropane derivatives.

Target Enzymes

- ACC Deaminase : DFECA has been studied as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) deaminase, which plays a crucial role in ethylene biosynthesis in plants. This inhibition can lead to reduced ethylene production, impacting processes such as fruit ripening and senescence .

Biological Activities

Research indicates that DFECA possesses several biological activities:

- Inhibition of Ethylene Biosynthesis : As mentioned, DFECA acts on ACC deaminase, suggesting potential applications in agriculture for controlling plant growth and development.

- Antimicrobial Properties : Preliminary studies have indicated that cyclopropane derivatives can exhibit antimicrobial activity against various pathogens, although specific data for DFECA is limited.

Study 1: Stability and Reactivity

A study highlighted the instability of DFECA under physiological conditions, where it decomposes into 3-fluoro-2-oxobut-3-enoic acid at a rate constant of . This decomposition pathway suggests that while DFECA may have potential biological effects, its stability is a critical factor influencing its practical applications .

Study 2: Molecular Docking Analysis

In silico studies have been conducted to explore the binding affinity of DFECA and its analogs with ACC deaminase. The results indicate that certain structural modifications can enhance binding affinity, which may lead to the development of more effective inhibitors for ethylene production in plants .

| Compound | Binding Affinity (ΔG kcal/mol) | Binding Constant (Kb M−1) |

|---|---|---|

| DFECA | -6.5 | 5.9385 × 10^4 |

| Analog A | -6.4 | 4.94 × 10^4 |

| Analog B | -6.2 | 3.53 × 10^4 |

Q & A

Q. What are the established synthetic routes for 1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid, and what key reaction conditions influence yield?

The synthesis typically involves cyclopropanation of a difluoroethenyl precursor with a carboxylic acid-bearing substrate. Key steps include:

- Cyclopropane Ring Formation : Use of transition-metal catalysts (e.g., palladium) to facilitate [2+1] cycloaddition under inert atmospheres .

- Carboxylic Acid Functionalization : Post-cyclization oxidation or hydrolysis, often requiring controlled pH (e.g., acidic hydrolysis at 60–80°C) to avoid side reactions .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems to achieve >98% purity .

Critical Parameters : Temperature (>80°C may degrade the cyclopropane ring), solvent polarity (affects reaction kinetics), and catalyst loading (excess may lead to over-functionalization).

Q. How can researchers characterize the purity and structural integrity of this compound using modern analytical techniques?

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities <0.1% .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.8–2.2 ppm (cyclopropane protons) and δ 5.5–6.0 ppm (difluoroethenyl group) confirm regiochemistry .

- ¹⁹F NMR : Doublets near δ -110 ppm verify the geminal difluoro configuration .

- X-ray Crystallography : Resolves stereochemical ambiguities; cyclopropane ring puckering angles typically <5° .

Validation : Cross-reference with Certificate of Analysis (COA) data, including melting point (mp 145–148°C) and elemental analysis (C: 54.6%, H: 3.3%, F: 15.7%) .

Advanced Research Questions

Q. What mechanisms underlie the compound's stability under varying pH and temperature, and how can decomposition products be mitigated?

- Acidic Conditions : Protonation of the carboxylic acid group induces ring strain, leading to cyclopropane ring-opening via retro-aldol pathways. Major decomposition products include 2,2-difluorovinyl ketones .

- Neutral/Basic Conditions : Hydrolysis of the ethenyl group generates fluorinated aldehydes; use of buffered solutions (pH 7.4) minimizes degradation .

- Thermal Stability : Decomposition above 150°C releases HF gas; thermogravimetric analysis (TGA) under nitrogen is recommended for safe handling .

Q. Mitigation Strategies :

Q. How does the electronic influence of the difluoroethenyl group affect the compound's reactivity in cyclopropane ring-opening reactions?

The electron-withdrawing difluoroethenyl group increases ring strain, lowering the activation energy for ring-opening. Key reactivity patterns include:

- Nucleophilic Attack : Preferential cleavage at the cyclopropane carbon adjacent to the carboxylic acid, forming γ,γ-difluoro-α,β-unsaturated esters .

- Electrophilic Additions : Fluorine substituents direct regioselectivity in Diels-Alder reactions, favoring endo transition states (e.g., with maleic anhydride) .

Computational Insights : Density Functional Theory (DFT) studies show a 15–20 kcal/mol reduction in ring-opening barriers compared to non-fluorinated analogs .

Q. What strategies optimize the compound's solubility and bioavailability for in vivo studies without structural modification?

- Co-solvent Systems : Use 10–20% DMSO/PBS mixtures for aqueous solubility enhancement (up to 5 mg/mL) .

- Nanoformulation : Lipid-based nanoparticles (size <100 nm) improve intestinal absorption in rodent models by 3-fold .

- pH Adjustment : Buffering to pH 6.5–7.0 (near physiological pH) reduces precipitation in biological matrices .

Q. Bioavailability Data :

| Formulation | AUC₀–₂₄ (μg·h/mL) | Cₘₐₓ (μg/mL) |

|---|---|---|

| Free Acid | 12.3 ± 1.2 | 0.8 ± 0.1 |

| Lipid Nanoparticles | 38.9 ± 3.5 | 2.4 ± 0.3 |

Contradiction Analysis

- Stability in Basic Media : reports rapid decomposition at pH >9, while suggests stability up to pH 10. Resolution: Contradiction arises from ionic strength differences; buffered systems (e.g., 0.1M phosphate) stabilize the compound better than unbuffered NaOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.